2,4-Dichloro-7-methyl-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide
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Overview
Description
“2,4-Dichloro-7-methyl-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide” is a chemical compound with the CAS Number: 1429639-72-4 . It has a molecular weight of 239.08 .
Molecular Structure Analysis
The molecular formula of this compound is C6H4Cl2N2O2S . The InChI code is 1S/C6H4Cl2N2O2S/c7-5-3-1-13(11,12)2-4(3)9-6(8)10-5/h1-2H2 .Physical and Chemical Properties Analysis
This compound is a solid at room temperature .Scientific Research Applications
Synthesis and Spectroscopic Analysis
The compound has been synthesized and analyzed for its structural and spectroscopic signatures. Detailed studies using single crystal X-ray diffraction, FT-Raman, FT-IR, and NMR have authenticated its molecular and electronic structure. Quantum chemical calculations suggest its potential as a third-order nonlinear optical material, suitable for applications in nonlinear optical devices such as optical limiting and optical switching. Investigations into its reactivity, stability in water, and sensitivity towards the autoxidation process have also been conducted, demonstrating its robustness and utility in various scientific applications (Krishna Murthy et al., 2019).
Synthesis of Intermediate Compounds
This compound serves as an important intermediate in the synthesis of small molecule anticancer drugs. A rapid synthetic method for such target compounds has been established, optimizing the process for higher yields. The ability to synthesize these intermediates efficiently opens up pathways for developing new therapeutic agents, highlighting its significance in medicinal chemistry research (Zhou et al., 2019).
Nonlinear Optical Properties
The nonlinear optical (NLO) properties of thiopyrimidine derivatives have been explored, revealing significant potential in the fields of medicine and nonlinear optics. The study confirms the NLO character of these molecules, recommending their application in optoelectronic high-tech applications. Such findings underscore the versatility of thiopyrimidine derivatives, including 2,4-Dichloro-7-methyl-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide, in the development of new materials for technological advancements (Hussain et al., 2020).
Antimicrobial Activity
The compound's derivatives have shown promising antimicrobial activity, particularly against strains of Proteus vulgaris and Pseudomonas aeruginosa. This indicates its potential application in the development of new antimicrobial agents, contributing to the ongoing battle against microbial resistance. The ability to synthesize and modify this compound to enhance its antimicrobial properties could lead to significant advancements in healthcare and pharmaceuticals (Kolisnyk et al., 2015).
Safety and Hazards
Properties
IUPAC Name |
2,4-dichloro-7-methyl-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2N2O2S/c1-3-5-4(2-14(3,12)13)6(8)11-7(9)10-5/h3H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSLVSKKWSJSWMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(CS1(=O)=O)C(=NC(=N2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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